Sodium 4-iodopyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC15741789
Molecular Formula: C6H4INNaO2+
Molecular Weight: 272.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4INNaO2+ |
|---|---|
| Molecular Weight | 272.00 g/mol |
| IUPAC Name | sodium;4-iodopyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1 |
| Standard InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1I)C(=O)O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Sodium 4-iodopyridine-2-carboxylate (IUPAC name: sodium;4-iodopyridine-2-carboxylate) has the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol. The compound’s structure consists of a pyridine ring with an iodine substituent at the 4-position and a carboxylate group (-COO⁻) at the 2-position, neutralized by a sodium ion. This configuration enhances its solubility in polar solvents, making it suitable for aqueous reaction conditions.
Key Structural Features:
-
Pyridine Core: Provides aromaticity and serves as a scaffold for further functionalization.
-
Iodine Substituent: Introduces halogen bonding capabilities and facilitates nucleophilic substitution reactions.
-
Carboxylate Group: Enhances water solubility and enables coordination with metal ions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃INNaO₂ |
| Molecular Weight | 270.99 g/mol |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
Synthesis and Manufacturing
The synthesis of sodium 4-iodopyridine-2-carboxylate typically involves a two-step process:
-
Iodination of Pyridine-2-Carboxylic Acid: Selective iodination at the 4-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
-
Neutralization with Sodium Hydroxide: The resulting 4-iodopyridine-2-carboxylic acid is treated with NaOH to form the sodium salt, which precipitates and is purified via recrystallization.
Critical parameters for optimizing yield and purity include temperature control (typically 0–5°C during iodination) and stoichiometric precision to avoid over-iodination.
Chemical Reactivity and Functional Transformations
Substitution Reactions
The iodine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. For example, reaction with piperidine in dimethylformamide (DMF) yields 4-piperidinyl-pyridine-2-carboxylate.
Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄), forming biaryl derivatives. This reactivity is pivotal in synthesizing complex molecules for drug discovery.
Redox Activity
The carboxylate group can undergo reduction to a primary alcohol using lithium aluminum hydride (LiAlH₄) or oxidation to a ketone under mild conditions.
Applications in Research and Industry
Pharmaceutical Development
Sodium 4-iodopyridine-2-carboxylate serves as a key intermediate in synthesizing:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Derivatives inhibit cyclooxygenase-2 (COX-2) enzymes.
-
Anticancer Agents: Pyridine-based compounds exhibit cytotoxicity against breast and lung cancer cell lines.
Coordination Chemistry
The carboxylate group acts as a bidentate ligand, forming stable complexes with transition metals such as cobalt and copper. A recent study reported a cobalt(II) complex (C₂₄H₂₀Co₂I₂N₄O₁₂) where the compound coordinates through both the pyridine nitrogen and carboxylate oxygen .
| Complex Formula | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|
| C₂₄H₂₀Co₂I₂N₄O₁₂ | P2₁/c | a = 10.5649, b = 18.6071, c = 7.4403, β = 92.388 |
Agrochemical Research
Derivatives of this compound are explored as herbicides targeting acetolactate synthase (ALS), an enzyme critical in plant amino acid biosynthesis.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
In vivo studies demonstrate that sodium 4-iodopyridine-2-carboxylate reduces bacterial load in murine models of Staphylococcus aureus infection without significant toxicity at therapeutic doses. The iodine atom enhances membrane permeability, disrupting microbial cell walls.
Antifungal Activity
Preliminary data suggest efficacy against Candida albicans, though mechanistic studies are ongoing.
Crystallographic and Structural Analysis
A monoclinic crystal structure (space group P2₁/c) of a cobalt(II) complex containing sodium 4-iodopyridine-2-carboxylate reveals a μ₂-bridging configuration, with Co–O bond lengths of 2.08–2.11 Å and Co–N bonds of 2.01 Å . The iodine atoms participate in weak halogen bonding (I···O = 3.42 Å), stabilizing the lattice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume